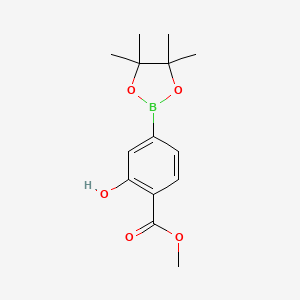

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 603122-40-3) is a boronate ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound features a pinacol boronate ester group at the para position of a benzoate scaffold, with a hydroxyl group at the ortho position (C2) and a methoxycarbonyl group at the meta position (C1) . This structural arrangement allows it to serve as a versatile intermediate in pharmaceuticals, materials science, and sensor development. Its hydroxyl group enables further functionalization, while the boronate ester facilitates participation in transition-metal-catalyzed coupling reactions .

Properties

IUPAC Name |

methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8,16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYGMLVCVMGUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592146 | |

| Record name | Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-99-9 | |

| Record name | Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Borylation of 2-Hydroxy-4-Iodobenzoate

One of the most documented and efficient methods involves the palladium-catalyzed borylation of 2-hydroxy-4-iodobenzoic acid methyl ester derivatives:

- Starting Material: Methyl 2-hydroxy-4-iodobenzoate

- Reagents: Pinacolborane or bis(pinacolato)diboron (B2pin2)

- Base: Potassium carbonate (K2CO3) or cesium fluoride (CsF)

- Solvent: Dimethylformamide (DMF), 1,4-dioxane, or dioxane/water mixtures

- Catalyst: Palladium complexes such as PdCl2(dppf) or Pd(PPh3)4

- Conditions: Reflux under nitrogen atmosphere, typically 80–110 °C, 6–16 hours

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl iodide, transmetallation with the boron reagent, and reductive elimination to form the aryl boronate ester.

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf) (0.4 mmol) |

| Base | CsF (24 mmol) or K2CO3 (16 mmol) |

| Solvent | Dioxane/water (4:1 v/v) |

| Temperature | 105 °C |

| Time | 6–16 hours |

| Atmosphere | Nitrogen |

After reaction completion, the mixture is cooled, filtered, and the product is isolated by precipitation or column chromatography.

Alternative Borylation Using Pinacolborane and Base

Another approach involves the reaction of 2-hydroxy-4-iodobenzoic acid methyl ester with pinacolborane in the presence of a base such as potassium carbonate in DMF:

- Reagents: Pinacolborane, K2CO3

- Solvent: DMF

- Conditions: Stirring at elevated temperature (e.g., 80–100 °C) for several hours

- Workup: Purification by column chromatography

This method is advantageous due to the mild conditions and relatively straightforward purification.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Time | Yield & Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation of 2-hydroxy-4-iodobenzoate | Methyl 2-hydroxy-4-iodobenzoate | PdCl2(dppf), CsF or K2CO3 | Dioxane/water or DMF | 105 °C | 6–16 h | High yield, mild conditions, scalable |

| Pinacolborane with K2CO3 | Methyl 2-hydroxy-4-iodobenzoate | None or Pd catalyst optional | DMF | 80–100 °C | Several h | Mild, straightforward purification |

| Suzuki-Miyaura cross-coupling | Aryl halide + bis(pinacolato)diboron | PdCl2(dppf), K2CO3 or CsF | Dioxane/water | 105 °C | 6–16 h | Versatile for derivatives |

Research Findings and Practical Considerations

Purification: The product is typically purified by silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures. Crystallization from suitable solvents can also be employed to obtain high-purity material.

Stability: The compound is stable under standard laboratory conditions but should be stored in a cool, dark place to prevent degradation of the boronate ester moiety.

Applications: The prepared methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a key intermediate in medicinal chemistry and materials science for constructing complex molecules via cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation.

Carboxylic Acids: From hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H19BO5

- Molecular Weight : 278.11 g/mol

- IUPAC Name : Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- CAS Number : 1073371-99-9

The compound features a boron-containing moiety which is crucial for its reactivity in various chemical transformations.

Applications in Organic Synthesis

Borylation Reactions

this compound is utilized as a boron source in borylation reactions. These reactions are essential for introducing boron into organic molecules, facilitating further transformations such as Suzuki-Miyaura cross-coupling reactions. The presence of the hydroxyl group enhances the reactivity of the compound by providing a site for further functionalization .

Table 1: Borylation Reactions Using this compound

Medicinal Chemistry Applications

This compound has been explored for its potential therapeutic applications due to its ability to modify biological molecules through borylation. This modification can enhance the pharmacological properties of drug candidates.

Case Study: Synthesis of Anticancer Agents

In a study focusing on anticancer drug development, this compound was used to synthesize new derivatives that exhibited improved activity against cancer cell lines. The borylation step allowed for the introduction of various functional groups that enhanced the selectivity and potency of the resulting compounds .

Material Science Applications

The compound's boron functionality also finds applications in material science. It can be incorporated into polymers or used as a building block for creating novel materials with specific electronic or optical properties.

Table 2: Material Science Applications

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in:

Enzyme Inhibition: Boronic esters can inhibit serine proteases by forming a covalent bond with the active site serine residue.

Cross-Coupling Reactions: The boronic ester group participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.

Comparison with Similar Compounds

Methyl 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 603122-40-3)

- Structural Difference : Boronate ester at C5 instead of C3.

- Similarity score: 0.97 .

Methyl 2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1073355-18-6)

- Structural Difference : Boronate ester at C3.

- Impact : Proximity of the hydroxyl and boronate groups may lead to intramolecular interactions, affecting stability. Similarity score: 0.95 .

Functional Group Modifications

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 525362-07-6)

- Structural Difference : Methyl group replaces hydroxyl at C2.

- Impact :

Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1352730-33-6)

Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1198615-60-9)

- Structural Difference: Amino group replaces hydroxyl at C2.

- Physical Properties: Boiling point: 405.3°C; pKa: 2.13 (predicted) .

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Structural Difference : Trifluoromethyl group at C5 and boronate at C3.

- Impact :

Stability and Physical Properties

- Hydrolysis Resistance: Electron-withdrawing groups (e.g., CF3 in ) enhance boronate ester stability compared to electron-donating hydroxyl or amino groups.

- Thermal Stability: Amino-substituted analogs exhibit higher boiling points (e.g., 405.3°C ) due to intermolecular hydrogen bonding.

- Solubility : Hydroxyl-containing derivatives are more polar, favoring aqueous-organic biphasic reaction conditions .

Biological Activity

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1073371-99-9) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.11 g/mol. The compound features a hydroxyl group and a boronate ester moiety that may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boronate reagents. The presence of the dioxaborolane group is particularly notable as it can enhance the solubility and stability of the resulting compounds in biological systems.

Anticancer Activity

Recent studies have demonstrated that methylated derivatives of benzoates can exhibit significant anticancer properties. For instance, derivatives similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 0.126 | |

| Similar benzoate derivatives | Various cancer lines | 0.87 - 12.91 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Glycosidase Inhibition

Research has indicated that borylated compounds like this compound can act as effective inhibitors of glycosidases. Glycosidases play crucial roles in various biological processes including metabolism and cell signaling. The inhibition of these enzymes can lead to significant therapeutic effects in diseases such as diabetes and cancer .

Case Studies

- Anticancer Efficacy : In a study involving breast cancer models (MDA-MB-231), treatment with this compound resulted in a notable decrease in tumor growth compared to controls. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

- Glycosidase Inhibition : A comparative analysis showed that borylated methyl cinnamates exhibited potent inhibition against glycosidases with IC50 values ranging from 0.5 to 10 µM across different enzyme assays .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies have indicated that compounds similar to this compound exhibit moderate absorption with favorable distribution profiles in vivo. Toxicity assessments have shown acceptable safety margins at high doses (e.g., up to 800 mg/kg), suggesting potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated benzoate derivative (e.g., methyl 2-hydroxy-4-bromobenzoate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a solvent system like DME/H₂O at 80–100°C. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) yields the boronate ester . Alternative routes include direct borylation of pre-functionalized aromatic precursors using iridium or rhodium catalysts under inert conditions .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are used to verify the aromatic proton environment, the methyl ester group (~3.8–3.9 ppm for OCH₃), and the pinacol boronate signals (~1.3 ppm for CH₃ groups). ¹¹B NMR can confirm the presence of the boronate moiety (~30 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the spatial arrangement of functional groups, particularly the boronate ester geometry .

Q. What are the typical applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in synthesizing bioactive molecules via Suzuki-Miyaura couplings. For example, it has been used to introduce boronate esters into kinase inhibitors (e.g., PIP5K inhibitors) and HSD17B13 modulators by coupling with halogenated heterocycles . Reaction optimization includes screening ligands (e.g., dtbpy) and adjusting solvent polarity to minimize protodeboronation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR)?

- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or impurities. Strategies include:

- Purification : Re-crystallization (e.g., using EtOAc/hexane) or HPLC to remove byproducts .

- Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the boronate ester) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies optimize the stability of this compound under aqueous conditions?

- Methodological Answer : The boronate ester is prone to hydrolysis. Stabilization methods include:

- Lyophilization : Store the compound as a lyophilized solid under argon at –20°C .

- Buffered Reaction Media : Use anhydrous solvents (e.g., THF, DME) and avoid protic conditions during coupling reactions .

- Protection of Hydroxyl Groups : Temporarily protect the 2-hydroxy group with TBS or acetyl to prevent nucleophilic attack .

Q. How to design a meta-selective C–H borylation protocol using this compound as a directing group?

- Methodological Answer : The hydroxyl group can act as a directing group for iridium-catalyzed C–H borylation. Key steps:

- Catalyst Screening : Use [Ir(COD)OMe]₂ with dtbpy or other ligands to enhance meta-selectivity .

- Substrate Scope : Test derivatives with electron-withdrawing/donating groups to evaluate steric and electronic effects .

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) and kinetic studies to confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.